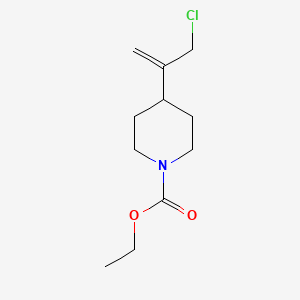
Rhodium(2+);tetraacetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Rhodium(II) acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product is initially a bis(methanol) complex, which can be easily desolvated to yield the final product . An alternative method involves the use of microwave radiation to prepare binuclear rhodium(II) tetraacetate, which is suitable for coulometric determination of rhodium .
Analyse Chemischer Reaktionen
Rhodium(II) acetate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols.
Reduction: It is involved in hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Cyclopropanation: It is used as a catalyst for the cyclopropanation of alkenes.
Insertion Reactions: It can insert into C-H and X-H bonds (where X is NH, SH, or OH).
Common reagents used in these reactions include diazo compounds for cyclopropanation and various carboxylates for substitution reactions . The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Rhodium(II) acetate is utilized in a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Rhodium(II) acetate involves its ability to form stable complexes with various substrates. The compound’s Lewis acidity allows it to bind to classical Lewis bases, facilitating a range of catalytic reactions . The Rh-Rh bond in the dimeric structure plays a crucial role in its reactivity, enabling the formation of reactive intermediates that drive the catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) acetate can be compared with other similar compounds, such as:
Copper(II) acetate: Similar structure but different catalytic properties.
Chromium(II) acetate: Similar structure but less reactive in certain catalytic reactions.
Rhodium(II) trifluoroacetate: Exhibits enhanced reactivity and can bind to arenes and alkenes.
Rhodium(II) acetate stands out due to its unique combination of stability and reactivity, making it a versatile catalyst in various chemical transformations .
Eigenschaften
Molekularformel |
C8H14O9Rh2 |
|---|---|
Molekulargewicht |
460.00 g/mol |
IUPAC-Name |
rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/4C2H4O2.H2O.2Rh/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |
InChI-Schlüssel |
OFBRYPBEDXBJNJ-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


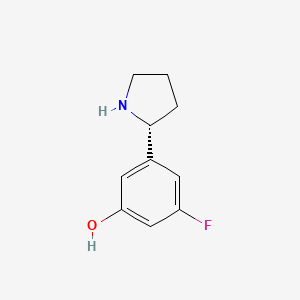
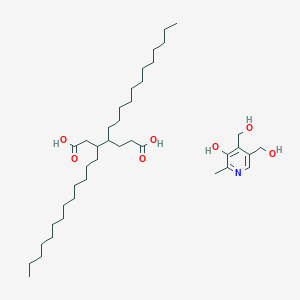
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
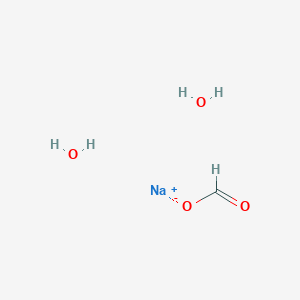
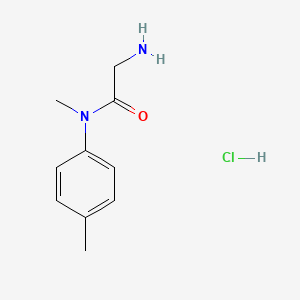
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)


